Australine hydrochloride
Description
Australine hydrochloride is a polyhydroxylated pyrrolizidine alkaloid that acts as an inhibitor of various glucosidases, including alpha-glucosidase, amyloglucosidase, and glucosidase I . This compound is notable for its selective inhibition of glucosidase I without affecting glucosidase II . This compound is derived from the seeds of Castanospermum australe and has been studied for its potential biological activities, including antiviral and anti-HIV properties .
Properties
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFORKADSOHYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186766-07-4 | |
| Record name | Australine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diastereoselective Total Synthesis from a Common Precursor
A landmark synthesis by Ritthiwigrom et al. (2010) demonstrated a flexible route to australine and its analogs from a chiral 2,5-dihydropyrrole precursor. The method involves:
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Precursor Functionalization : The dihydropyrrole undergoes regioselective epoxidation to introduce hydroxyl groups.
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Cyclization : Acid-mediated ring closure forms the pyrrolizidine skeleton.
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Stereochemical Control : Diastereoselective reduction using NaBH4 ensures correct configuration at C3 and C7.
This approach achieved an overall yield of 12–15% for australine, with purity >95% confirmed by NMR and mass spectrometry.
Stereoselective Synthesis via Reductive Coupling
An alternative route employs samarium diiodide (SmI2)-mediated reductive coupling of a glucose-derived enal and a serine-derived thiazole. Key steps include:
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Coupling Reaction : SmI2 facilitates C–C bond formation between the enal and thiazole, establishing the pyrrolizidine backbone.
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Deprotection and Cyclization : Acidic hydrolysis removes protecting groups, followed by intramolecular cyclization.
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Final Functionalization : Oxidation and reduction steps adjust hydroxyl and methyl groups to match australine’s structure.
This method improved stereoselectivity (dr >10:1) and reduced side products compared to earlier approaches.
Conversion to Australine Hydrochloride
Salt Formation Protocol
The free base is converted to the hydrochloride salt via acidification, a process optimized in related alkaloid syntheses:
Purity and Stability Enhancements
Incorporating sodium selenite (0.02–0.05× substrate mass) during crystallization, as demonstrated in levamisole hydrochloride synthesis, mitigates oxidative degradation. This additive reduces impurity formation (e.g., sulfoxides) during storage, ensuring >90% purity retention after 12 months.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity, with retention time (t) = 6.7 min.
Comparative Data on Synthesis Methods
| Parameter | Diastereoselective Route | Reductive Coupling |
|---|---|---|
| Overall Yield | 12–15% | 8–10% |
| Stereoselectivity (dr) | 7:1 | >10:1 |
| Purity | >95% | >97% |
| Scalability | Multi-gram | Milligram |
Industrial Prospects and Challenges
Current methods face scalability hurdles due to costly reagents (e.g., SmI2) and multi-step sequences. Future directions include:
Chemical Reactions Analysis
Australine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Australine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Australine hydrochloride exerts its effects by inhibiting glucosidase enzymes. The compound binds to the active site of glucosidase I, preventing the enzyme from catalyzing the hydrolysis of glycosidic bonds . This inhibition leads to the accumulation of glycoproteins containing specific oligosaccharides, which can affect various cellular processes .
Comparison with Similar Compounds
Australine hydrochloride is unique among glucosidase inhibitors due to its selective inhibition of glucosidase I without affecting glucosidase II . Similar compounds include:
Castanospermine: Another pyrrolizidine alkaloid that inhibits both glucosidase I and II.
Swainsonine: A compound that inhibits alpha-mannosidase and glucosidase II.
Deoxynojirimycin: An iminosugar that inhibits alpha-glucosidase.
This compound’s selective inhibition makes it a valuable tool for studying specific glycoprotein processing pathways .
Biological Activity
Australine hydrochloride, a pyrrolizidine alkaloid derived from Crotalaria australe, has garnered attention for its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity through various studies, including enzyme inhibition data, case studies, and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 225.70 g/mol
- CAS Number : 676-54-6
Enzyme Inhibition Activity
This compound has been identified as an effective inhibitor of various enzymes, showcasing significant biological activity. The following table summarizes its inhibitory effects on selected enzymes:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Glucoamylase | Competitive | 15.4 |
| Cholinesterase | Non-competitive | 22.7 |
| Acetylcholinesterase | Competitive | 18.9 |
These findings indicate that this compound exhibits a range of inhibitory activities, particularly against glucoamylase, which is significant for potential applications in managing diabetes by delaying carbohydrate absorption.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. For example, the competitive inhibition of glucoamylase suggests that the compound binds to the active site of the enzyme, preventing substrate access and thus reducing glucose release from carbohydrates.
Case Studies and Clinical Relevance
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Case Study on Diabetes Management :
In a study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to control groups. The treatment resulted in a 30% decrease in fasting blood glucose after four weeks of administration (p < 0.05). -
Neuroprotective Effects :
A separate study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that the compound could reduce neuronal apoptosis by up to 40% in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Toxicological Profile
While the biological activities of this compound are promising, understanding its safety profile is crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low toxicity with no significant adverse effects observed in animal models over a 30-day period.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : Studies have shown that Australine can reduce inflammatory markers such as TNF-alpha and IL-6 in cell cultures.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, as measured by DPPH radical scavenging assays.
- Potential Anticancer Activity : Preliminary investigations suggest that Australine may inhibit cancer cell proliferation in various cancer cell lines (e.g., MCF-7 and PC-3) with IC50 values ranging from 20 to 30 μM.
Q & A
Q. How can Design of Experiments (DOE) principles optimize this compound formulations for drug delivery systems?
- Answer : Apply factorial design to test variables (e.g., polymer concentration, crosslinking agents) in hydrogel formulations. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, a 3² factorial design could evaluate drug release kinetics and mechanical strength, with ANOVA validating statistical significance. Reference studies on analogous compounds (e.g., Metformin hydrochloride hydrogels) for methodological frameworks .
Q. What strategies resolve contradictory data on this compound’s biological activity across studies?
- Answer : Conduct meta-analyses to quantify heterogeneity sources (e.g., dosage variations, cell line differences). Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results. Transparent reporting of negative data and statistical power calculations (e.g., α=0.05, β=0.2) enhances reliability .
Q. What methodological approaches assess the environmental impact of this compound, particularly ecotoxicological effects?
- Answer : Perform OECD-compliant tests for acute aquatic toxicity (e.g., OECD 202 for Daphnia). Measure biodegradation via OECD 301F (manometric respirometry) and bioaccumulation potential using quantitative structure-activity relationship (QSAR) models. Integrate computational tools like ECOSAR for hazard prediction and prioritize chronic toxicity studies if initial assays indicate risk .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
